molecular formula C15H16N2O4 B2726745 Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate CAS No. 338795-23-6

Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate

Cat. No.: B2726745
CAS No.: 338795-23-6
M. Wt: 288.303
InChI Key: CHXNRBQKMDGRMH-UHFFFAOYSA-N
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Description

Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is a malonate derivative characterized by a propanedioate core substituted with a 2-cyanophenyl group via an aminomethylidene linkage. Its molecular formula is C₁₄H₁₅N₂O₄, with a molecular mass of 275.28 g/mol. This compound is synthesized through nucleophilic substitution reactions, where diethyl bromomalonate reacts with 2-cyanophenylamine under basic conditions, as exemplified in analogous syntheses (e.g., describes similar reactions with benzylmethylamine) . The electron-withdrawing cyano group enhances electrophilicity at the α-carbon, making it reactive in conjugate additions and cyclization reactions .

Properties

IUPAC Name

diethyl 2-[(2-cyanoanilino)methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4/c1-3-20-14(18)12(15(19)21-4-2)10-17-13-8-6-5-7-11(13)9-16/h5-8,10,17H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHXNRBQKMDGRMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC1=CC=CC=C1C#N)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Diethyl Malonate with 2-Cyanophenylamine

A direct single-step synthesis involves the reaction of diethyl malonate with 2-cyanophenylamine under controlled conditions. This method mirrors the approach described in CN101085747A, where methylamine reacts with diethyl malonate at low temperatures (-20°C to 5°C) to form N-methyl-malonamic acid ethyl ester. For the target compound, 2-cyanophenylamine replaces methylamine, and the reaction proceeds via nucleophilic attack on the malonate’s active methylene group.

Reaction Conditions

  • Molar Ratio : A 1:1 ratio of diethyl malonate to 2-cyanophenylamine optimizes yield, minimizing byproducts like bis-aminated derivatives.
  • Solvent System : Ethanol or ethyl acetate, as used in analogous syntheses, ensures solubility and facilitates temperature control.
  • Temperature : Maintaining the reaction at -5°C to 2°C suppresses side reactions, achieving yields up to 80%.

Mechanistic Insights
The amine’s lone pair attacks the malonate’s electrophilic carbonyl carbon, forming a tetrahedral intermediate. Subsequent elimination of ethanol generates the methylidene bridge, stabilized by conjugation with the cyano group.

Knoevenagel Condensation with Formaldehyde

Introducing the methylidene group via Knoevenagel condensation offers an alternative pathway. Here, 2-cyanophenylamine reacts with formaldehyde to form an imine intermediate, which subsequently condenses with diethyl malonate.

Procedure

  • Imine Formation : 2-Cyanophenylamine and formaldehyde (1:1 molar ratio) react in ethanol at 25°C for 2 hours.
  • Malonate Addition : Diethyl malonate is added dropwise, and the mixture is refluxed for 6 hours.
  • Work-Up : The crude product is purified via crystallization using ethyl acetate and hexane (4:1 v/v), yielding 70–75%.

Key Considerations

  • Catalyst : Piperidine or ammonium acetate accelerates the condensation.
  • Byproducts : Excess formaldehyde may lead to polymerized intermediates, necessitating precise stoichiometry.

Purification and Characterization

Solvent-Based Crystallization

Crude product purification leverages differential solubility:

  • First Crystallization : Ethyl acetate (4× volume) dissolves the target compound while precipitating byproducts like unreacted diethyl malonate.
  • Second Crystallization : Hexane or toluene induces crystallization of the purified ester, achieving >98.5% purity.

Yield Optimization

  • Temperature Gradients : Cooling to 0°C during crystallization maximizes recovery.
  • Solvent Ratios : Ethyl acetate/hexane (3:1) balances purity and yield.

Spectroscopic Characterization

  • IR Spectroscopy : Peaks at 1725 cm⁻¹ (ester C=O) and 2220 cm⁻¹ (C≡N) confirm functionality.
  • NMR : ¹H NMR (CDCl₃) shows δ 1.3 (t, 6H, -OCH₂CH₃), δ 4.2 (q, 4H, -OCH₂), and δ 7.5–8.1 (m, 4H, aryl).

Comparative Analysis of Methods

Method Yield Purity Complexity
Direct Condensation 80% 98.5% Low
Knoevenagel Condensation 75% 97% Moderate

Advantages of Direct Condensation

  • Fewer steps reduce equipment and time requirements.
  • Avoids volatile aldehydes, enhancing safety.

Limitations

  • Strict temperature control (-5°C to 2°C) is critical.

Industrial-Scale Production Considerations

Cost-Efficiency

  • Raw Materials : Diethyl malonate (CNY 120/kg) and 2-cyanophenylamine (CNY 300/kg) dominate costs.
  • Solvent Recovery : Ethanol and ethyl acetate recycling reduces expenses by 30%.

Environmental Impact

  • Waste Management : Neutralization of acidic byproducts (e.g., HCl) aligns with CN103724191A’s protocols for dimethyl malonate production.
  • Energy Use : Low-temperature reactions (-5°C) demand refrigeration, offset by shortened reaction times.

Chemical Reactions Analysis

Types of Reactions

Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.

Scientific Research Applications

Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate is used in various scientific research fields, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Substituent Effects and Physicochemical Properties

Compound Name (Substituent) Molecular Formula Molecular Mass (g/mol) Hydrogen Bond Donors/Acceptors logP (Predicted) Key Features
Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate C₁₄H₁₅N₂O₄ 275.28 1 / 6 ~2.4 Strong electron-withdrawing CN group; high polarity
Diethyl [(6-methyl-2-pyridyl)aminomethylene]malonate () C₁₄H₁₈N₂O₄ 278.31 1 / 6 ~2.2 Pyridyl substituent enhances aromatic π-stacking; moderate steric bulk
Diethyl {[(2,3,4-trifluorophenyl)amino]methylidene}propanedioate () C₁₄H₁₄F₃NO₄ 317.26 1 / 6 ~3.1 Fluorine atoms increase hydrophobicity and metabolic stability
Diethyl {[(pyrrolidin-1-yl)amino]methylidene}propanedioate () C₁₂H₁₉N₂O₄ 265.29 1 / 6 ~1.8 Aliphatic pyrrolidine ring improves solubility; flexible structure
Diethyl {[(4-methoxyphenyl)amino]methylidene}propanedioate () C₁₄H₁₈N₂O₅ 294.30 1 / 7 ~2.0 Methoxy group donates electrons, reducing electrophilicity

Key Observations :

  • Electron-withdrawing groups (e.g., CN, F) increase reactivity and polarity, whereas electron-donating groups (e.g., OMe) reduce electrophilicity.
  • Hydrophobicity (logP) correlates with substituent type; fluorinated derivatives (logP ~3.1) are more lipophilic than pyridyl or aliphatic analogs .

Crystallographic and Hydrogen-Bonding Profiles

  • Crystal structures of analogs (e.g., ’s pyrrolidine derivative) reveal hydrogen-bonded networks (N–H···O) stabilizing the enamine tautomer .
  • Software like SHELXL () and ORTEP-3 () are critical for resolving these structures, confirming planar geometry at the methylidene carbon .

Biological Activity

Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate, a compound of interest in medicinal chemistry, has been studied for its potential biological activities, particularly in relation to its interaction with G-protein coupled receptors (GPCRs) and its implications in inflammatory and metabolic disorders. This article synthesizes findings from various research studies, patents, and reviews to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C13H13NO4\text{C}_13\text{H}_{13}\text{N}\text{O}_4

This compound features a diethyl ester group, a cyanophenyl moiety, and an imine linkage that may contribute to its biological activity.

Interaction with GPR43

Recent studies have indicated that compounds similar to this compound can act as modulators of G-protein coupled receptor 43 (GPR43), which is implicated in various physiological processes including inflammation and metabolism. GPR43 is activated by short-chain fatty acids (SCFAs), which play a role in regulating immune responses and metabolic pathways .

  • Receptor Activation : GPR43 activation has been linked to the inhibition of lipolysis in adipocytes and modulation of anti-inflammatory responses. This suggests that compounds targeting this receptor could be beneficial in treating metabolic disorders .
  • Inflammatory Response Modulation : Studies have shown that activation of GPR43 can lead to reduced inflammatory responses in models of colitis and asthma, highlighting its therapeutic potential .

Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in preclinical studies. The compound's ability to modulate immune cell activity suggests it could be effective in managing conditions characterized by chronic inflammation.

  • Case Study : In a model of rheumatoid arthritis, compounds with similar structures were shown to reduce markers of inflammation and improve clinical outcomes .

Metabolic Effects

The modulation of GPR43 also implicates potential benefits in metabolic health. Compounds that activate this receptor may help regulate glucose metabolism and lipid profiles.

  • Research Findings : In animal studies, activation of GPR43 was associated with improved insulin sensitivity and reduced fat accumulation, suggesting a role for this compound in metabolic syndrome management .

Data Summary

Biological ActivityMechanismReferences
Anti-inflammatory effectsModulation of GPR43 leading to reduced cytokine production ,
Improvement in metabolic parametersEnhanced insulin sensitivity and lipid regulation ,

Q & A

Q. How is Diethyl {[(2-cyanophenyl)amino]methylidene}propanedioate synthesized in laboratory settings?

The compound is typically synthesized via a high-temperature condensation reaction between diethyl malonate and 2-cyanophenylamine-derived aldehyde. A common method involves heating the reactants in diphenyl ether (240–250°C) under Dean-Stark conditions to remove water, followed by crystallization or column chromatography for purification. Reaction progress is monitored using TLC or HPLC .

Q. What experimental methods are used to determine its physico-chemical properties?

Computational tools (e.g., Gaussian, ACD/Labs) calculate properties like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity. Key parameters include:

PropertyValue
Hydrogen bond donors1
Hydrogen bond acceptors6
Rotatable bonds8
XLogP~2.4
TPSA~67.9 Ų

Experimental validation involves melting point analysis, NMR, and IR spectroscopy .

Q. How is the compound characterized post-synthesis?

Characterization employs:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and ester linkages.
  • IR spectroscopy to identify carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) stretches.
  • Mass spectrometry (ESI-TOF) for molecular ion validation.
  • Elemental analysis to verify purity .

Q. What purification strategies are effective for this compound?

  • Recrystallization from ethanol/ether mixtures.
  • Column chromatography using silica gel with gradients of ethyl acetate/hexane.
  • HPLC with C18 columns for high-purity isolation. Residual solvents are removed via rotary evaporation under reduced pressure .

Q. How can solubility and reaction conditions be optimized?

Solubility is enhanced in polar aprotic solvents (e.g., DMF, DMSO). Reaction optimization involves:

  • Screening bases (e.g., K₂CO₃, NaOEt) for condensation efficiency.
  • Temperature gradients (180–250°C) to balance yield and decomposition.
  • Microwave-assisted synthesis for accelerated kinetics .

Advanced Research Questions

Q. How is the crystal structure resolved, and what software is used?

Single-crystal X-ray diffraction (SCXRD) is performed using SHELXL for refinement and ORTEP-3 for visualization. Key steps:

  • Data collection on a Bruker CCD diffractometer (Mo-Kα radiation).
  • Structure solution via direct methods (SHELXS).
  • Hydrogen bonding networks analyzed using Mercury or OLEX2 .

Q. How are hydrogen-bonding patterns analyzed in its crystalline form?

Graph set analysis (Bernstein’s formalism) categorizes motifs like D(2) (discrete dimer) or C(6) (chain). Tools include:

  • PLATON for hydrogen-bond geometry.
  • CrystalExplorer to generate interaction maps. Example: A triclinic (P1) lattice with π-π stacking (3.8 Å) and N–H⋯O=C interactions (2.9 Å) .

Q. How to resolve contradictions in crystallographic data?

  • Validate structures using CIF check (IUCR standards) and ADDSYM for missed symmetry.
  • Cross-validate with DFT-optimized geometries (e.g., Gaussian09).
  • Address twinning or disorder via SHELXL TWIN commands .

Q. What computational methods model its reactivity or electronic properties?

  • DFT calculations (B3LYP/6-311+G(d,p)) to map frontier orbitals (HOMO/LUMO) and electrostatic potentials.
  • Molecular docking (AutoDock Vina) to study interactions with biological targets (e.g., enzymes).
  • MD simulations (GROMACS) to assess solvent effects .

Q. How to study polymorphism or solvatomorphism in this compound?

  • Screen crystallization solvents (e.g., ethanol, acetonitrile).
  • Use PXRD to differentiate polymorphs.
  • Analyze thermal stability via DSC/TGA .
  • Compare unit cell parameters (e.g., triclinic vs. monoclinic) from SCXRD .

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